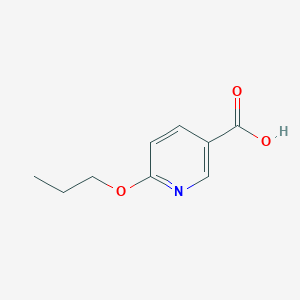

6-Propoxynicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-propoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6H,2,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQVIBCSZXFYEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Propoxynicotinic Acid

Established Synthetic Pathways for 6-Propoxynicotinic Acid

The synthesis of this compound can be achieved through several methods, primarily involving the modification of pyridine (B92270) precursors. These methods can be broadly categorized into microwave-assisted approaches and traditional solution-phase procedures.

Microwave-Assisted Synthetic Approaches from Halogenated Pyridine Precursors

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of this compound synthesis, this technology is particularly effective for the nucleophilic substitution of halogenated pyridine precursors.

A common strategy involves the reaction of a 6-halonicotinic acid, such as 6-chloronicotinic acid or 5-bromo-6-chloronicotinic acid, with propanol (B110389) in the presence of a base. google.com For instance, the synthesis of 5-bromo-6-propoxynicotinic acid was accomplished by irradiating a mixture of 5-bromo-6-chloronicotinic acid, propan-1-ol, and cesium carbonate (Cs2CO3) in a microwave reactor at 120°C. google.com This method offers a rapid and efficient route to the desired product. The use of microwave irradiation can significantly shorten reaction times compared to conventional heating methods. davidpublisher.combeilstein-journals.org

| Precursor | Reagents | Conditions | Product | Reference |

| 5-Bromo-6-chloronicotinic acid | propan-1-ol, Cs2CO3 | Microwave, 120°C, 1-8 h | 5-Bromo-6-propoxynicotinic acid | google.com |

Solution-Phase Synthetic Procedures Involving Esterification and Hydrolysis

Traditional solution-phase synthesis provides a reliable and scalable method for preparing this compound. A prevalent approach begins with the propoxylation of a 6-hydroxynicotinic acid derivative, followed by esterification and subsequent hydrolysis.

One pathway involves the reaction of 6-hydroxynicotinic acid with a propyl halide, like propyl bromide, in the presence of a base such as potassium carbonate (K2CO3) to yield this compound. vulcanchem.com This can then be esterified, for example with methanol (B129727) under acidic conditions, to produce methyl 6-propoxynicotinate. vulcanchem.com The final step to obtain the carboxylic acid is the hydrolysis of the ester. youtube.com

An alternative route starts with a different precursor, such as 2-chloronicotinic acid. This can be reacted with sodium propoxide, generated from sodium metal and propanol, and heated to produce this compound. googleapis.com

| Starting Material | Key Steps | Intermediates | Final Product |

| 6-Hydroxynicotinic acid | Propoxylation, Esterification, Hydrolysis | This compound, Methyl 6-propoxynicotinate | This compound |

| 2-Chloronicotinic acid | Nucleophilic substitution with sodium propoxide | - | This compound |

Derivatization Strategies Utilizing this compound as a Precursor

The carboxylic acid functionality of this compound is a prime site for derivatization, enabling the synthesis of a wide array of more complex molecules, including amides and esters, and serving as a key intermediate in the construction of fused heterocyclic systems.

Synthesis of N-(2-acetylphenyl)-6-propoxynicotinamide Derivatives

A significant application of this compound is in the synthesis of N-(2-acetylphenyl)-6-propoxynicotinamide derivatives. This transformation is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride.

The process involves treating this compound with a chlorinating agent like thionyl chloride (SOCl2) at an elevated temperature (e.g., 60°C) to form 6-propoxynicotinoyl chloride. nih.gov This highly reactive intermediate is then immediately reacted with an aminoacetophenone, for example, 1-(2-aminophenyl)ethan-1-one, in the presence of a base like triethylamine (B128534) (Et3N) in a suitable solvent such as dry tetrahydrofuran (B95107) (THF). nih.gov This reaction proceeds at room temperature and yields the desired N-(2-acetylphenyl)-6-propoxynicotinamide. nih.gov

| Reactant 1 | Reactant 2 | Key Reagents | Product | Reference |

| This compound | 1-(2-aminophenyl)ethan-1-one | SOCl2, Et3N | N-(2-acetylphenyl)-6-propoxynicotinamide | nih.gov |

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Quinolines)

The derivatives of this compound, particularly the N-(2-acetylphenyl)-6-propoxynicotinamides, are valuable precursors for the synthesis of fused heterocyclic systems like quinolines. These reactions often proceed via intramolecular cyclization.

The synthesis of quinoline (B57606) derivatives from N-(2-acetylphenyl)amides can be achieved through base-catalyzed intramolecular cyclization, a reaction known as the Camps cyclization. mdpi.com In this process, a base such as sodium hydroxide (B78521) is used to promote the cyclization of the amide derivative in a solvent like dry dioxane at elevated temperatures (e.g., 110°C). nih.gov This leads to the formation of the quinoline ring system. The Gould-Jacobs reaction is another classical method for quinoline synthesis, which involves the condensation of an aniline (B41778) with a malonic ester derivative, followed by thermal cyclization. mdpi.comwikipedia.org

Exploration of Other Amidation and Esterification Reactions

Beyond the specific synthesis of N-(2-acetylphenyl)-6-propoxynicotinamide, this compound can undergo a variety of other amidation and esterification reactions to produce a diverse range of compounds. These reactions are fundamental in organic synthesis and can be facilitated by various reagents and catalysts.

Amidation: The formation of amides from carboxylic acids can be achieved using coupling agents that activate the carboxylic acid. A cost-effective method involves the use of trichlorotriazine (B8581814) (TCT) as an activating agent in the presence of a Lewis base catalyst like formylpyrrolidine (FPyr). organic-chemistry.org Alternatively, reagents like KPF6 have been shown to promote the amidation of a wide range of carboxylic acids with amines, offering good to excellent yields under green reaction conditions. nih.gov The choice of base, such as potassium carbonate or N-methylmorpholine, can depend on the nucleophilicity of the amine. rsc.org

Esterification: The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for synthesizing esters. masterorganicchemistry.com The reaction is an equilibrium process, and the removal of water can drive it towards the product. masterorganicchemistry.com Similar to amidation, KPF6 can also be utilized to mediate the esterification of carboxylic acids with various alcohols, providing a sustainable and practical approach. nih.gov The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be necessary for reactions involving less reactive alcohols. rsc.org

| Reaction Type | Key Reagents/Catalysts | General Applicability |

| Amidation | TCT/FPyr, KPF6, SOCl2 | Broad substrate scope, including various amines. organic-chemistry.orgnih.gov |

| Esterification | H+ (Fischer), KPF6, DMAP | Applicable to a wide range of alcohols. nih.govmasterorganicchemistry.com |

Design and Synthesis of Substituted Pyridine and Pyrazine (B50134) Analogues

The chemical literature provides insights into the transformation of this compound into substituted pyridine derivatives. A key strategy involves the activation of the carboxylic acid moiety to facilitate amide bond formation, which then serves as a precursor to more complex ring systems.

One documented pathway involves the conversion of this compound into a quinoline-based structure. This multi-step synthesis begins with the transformation of the acid into its corresponding acyl chloride. Specifically, this compound is treated with thionyl chloride (SOCl₂) at an elevated temperature to yield 6-propoxynicotinoyl chloride. nih.gov This highly reactive intermediate is not isolated but is immediately used in the subsequent step. nih.gov

The acyl chloride is then reacted with an amino-substituted aromatic compound, such as an aminoacetophenone, in the presence of a base like triethylamine (Et₃N) to form an N-aryl nicotinamide (B372718) derivative. nih.gov This amide, N-(2-acetylphenyl)-6-propoxynicotinamide, undergoes an intramolecular cyclization reaction under basic conditions (sodium hydroxide in dry dioxane) at high temperature to afford a 2-(6-propoxypyridin-3-yl)quinolin-4-ol. nih.gov This transformation effectively uses the this compound backbone to introduce a substituted pyridine ring onto a quinoline scaffold. nih.gov The resulting quinolinol can be further modified, for instance, by etherification of the hydroxyl group. nih.gov

Detailed information from the synthesis of a substituted pyridine analogue is presented in the table below.

| Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

| This compound | 1. SOCl₂, 60 °C, 30 min | 6-Propoxynicotinoyl chloride | Not isolated |

| 6-Propoxynicotinoyl chloride | 2. aminoacetophenone, Et₃N, THF, rt, 2 h | N-(2-acetylphenyl)-6-propoxynicotinamide | - |

| N-(2-acetylphenyl)-6-propoxynicotinamide | NaOH, dry dioxane, 110 °C, 6 h | 2-(6-Propoxypyridin-3-yl)quinolin-4-ol | 57% |

While methods for creating substituted pyridine analogues from this compound are established, the direct synthesis of pyrazine analogues from this specific starting material is not prominently featured in the reviewed scientific literature. General strategies for pyrazine synthesis often involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines or palladium-catalyzed cross-coupling reactions of chloropyrazines with various partners. nih.govmdpi.com For instance, 2,6-disubstituted pyrazines have been synthesized via Suzuki coupling of a dihalopyrazine with an appropriate boronic acid. nih.gov

Novel Synthetic Route Development and Optimization for this compound and Its Derivatives

The development of novel and optimized synthetic routes for this compound and its derivatives is crucial for improving efficiency and yield. The most common synthesis of this compound itself starts from 6-hydroxynicotinic acid.

A standard method involves the Williamson ether synthesis, where 6-hydroxynicotinic acid is reacted with a propyl halide, such as propyl bromide, in the presence of a base like potassium carbonate (K₂CO₃). This reaction introduces the propoxy group at the 6-position of the pyridine ring. Subsequent esterification, for example with methanol under acidic conditions, can yield the corresponding ester, methyl 6-propoxynicotinate. vulcanchem.com

Optimization of these synthetic procedures can be explored through various modern techniques. One potential area for improvement is the use of microwave-assisted synthesis. This technology has been shown to significantly reduce reaction times, in some cases from hours to minutes, and can lead to an increase in yields by 15–20% compared to conventional heating methods for related organic transformations. vulcanchem.com

Another aspect of route development involves the choice of reagents and reaction conditions to minimize side reactions and simplify purification. For instance, the conversion of the carboxylic acid to other functional groups can be optimized. While the transformation to an acyl chloride using thionyl chloride is effective, alternative methods using milder reagents could be developed to accommodate sensitive substrates.

The table below summarizes a common synthetic approach and a potential optimization strategy.

| Synthetic Step | Conventional Method | Potential Optimization |

| Propoxylation | 6-Hydroxynicotinic acid + Propyl bromide, K₂CO₃, conventional heating | Microwave-assisted heating to reduce reaction time and potentially increase yield |

| Esterification | This compound + Methanol, acid catalyst, reflux | Not specified in literature |

| Amide Formation | This compound -> Acyl chloride (SOCl₂) -> Amine coupling | Direct amide coupling using modern coupling agents (e.g., HATU, HOBt) to avoid harsh reagents |

Further research into alternative pathways, such as those employing catalytic methods or flow chemistry, could lead to more scalable and environmentally friendly processes for the synthesis of this compound and its valuable derivatives.

Structure Activity Relationship Sar Investigations of 6 Propoxynicotinic Acid Derivatives

Correlating Substituent Variations on the Pyridine (B92270) Core with Biological Activities

Research into analogues of the tuberculosis drug bedaquiline (B32110) has provided insights into how substitutions on a pyridine C-unit impact activity. In these studies, various pyridine C-units were synthesized and evaluated, with substitutions at positions analogous to those on the 6-propoxynicotinic acid scaffold. For instance, the introduction of additional methoxy (B1213986) groups or the strategic placement of fluorine atoms on the pyridine ring was explored. chiba-u.jp These modifications influence the electronic properties, lipophilicity, and steric profile of the molecule, which in turn affects how it fits into the binding site of its biological target, the ATP synthase enzyme. chiba-u.jp While these studies focus on isonicotinic acid derivatives (carboxyl group at position 4), the principles of how substituents on the pyridine ring alter molecular properties and interactions are broadly applicable to the nicotinic acid scaffold.

The electronic nature of substituents is a key determinant of activity. Electron-donating groups can increase the electron density of the pyridine ring, potentially enhancing certain interactions, while electron-withdrawing groups decrease it. For example, in the development of inhibitors for the NorA efflux pump in Staphylococcus aureus, the pyridine moiety itself was found to be a critical component. nih.gov The substitution pattern on this ring dictates the orientation and electronic environment required for effective inhibition.

Influence of the Alkoxy Group at the 6-Position (e.g., Propoxy vs. Methoxy, Benzyloxy) on Activity Profiles

The identity of the alkoxy group at the 6-position of the nicotinic acid scaffold is a primary determinant of the molecule's biological activity and properties. The size, lipophilicity, and conformation of this group can significantly influence receptor binding, target specificity, and metabolic stability.

In SAR studies on quinoline-based NorA efflux pump inhibitors, which are structurally related to pyridine scaffolds, the nature of a substituent at the C-6 position was shown to be critical. The introduction of a methoxy group at this position strongly improved NorA inhibition while simultaneously lowering toxicity to host cells. nih.gov Replacing the methoxy group with a larger benzyloxy group maintained the inhibitory activity, but at the cost of increased human cell toxicity. nih.gov This suggests a specific spatial and electronic requirement in the target's binding pocket; while the pocket can accommodate the larger benzyloxy group, this leads to off-target effects. Conversely, a free hydroxyl group or different O-alkylamino chains at the C-6 position resulted in less potent analogues. nih.gov

Table 1: Influence of 6-Position Substituent on Biological Activity in Related Scaffolds Data derived from studies on quinoline-based NorA inhibitors, providing an analogue comparison.

| Substituent at 6-Position | Relative NorA Inhibition Activity | Host Cell Toxicity | Source |

| Methoxy | Strong Improvement | Lowered | nih.gov |

| Benzyloxy | Retained | Increased | nih.gov |

| Hydroxy | Decreased Potency | Not specified | nih.gov |

| O-Alkylamino Chains | Decreased Potency | Not specified | nih.gov |

Role of the Carboxylic Acid Moiety in Molecular Recognition and Bioactivity

The carboxylic acid group at the 3-position of this compound is a pivotal functional group for biological activity. Its importance stems from its acidic nature and its ability to act as a hydrogen bond donor and acceptor. chemistryjournal.net In an aqueous environment, the carboxylic acid can donate a proton to form a negatively charged carboxylate ion. chemistryjournal.net This ion is stabilized by resonance, which delocalizes the negative charge over both oxygen atoms, making it a potent point of interaction with biological targets, particularly with positively charged residues like arginine or lysine (B10760008) in a receptor's binding site. chemistryjournal.net

The indispensable role of the carboxylic acid has been demonstrated in numerous SAR studies. For example, in the antibiotic fusidic acid, the C-21 carboxylic acid group was found to be essential for its anti-mycobacterial activity. researchgate.net Modification or replacement of this group often leads to a significant loss of potency, underscoring its direct involvement in the pharmacophore. researchgate.net

To further probe the role of the carboxylic acid, medicinal chemists often employ bioisosteric replacement, where the carboxyl group is swapped with other functional groups that mimic its size, shape, and electronic properties. dovepress.comresearchgate.net Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. dovepress.comresearchgate.net

Tetrazoles: These are acidic heterocycles that can act as effective mimics. In the development of the angiotensin II receptor antagonist losartan, replacing a carboxylic acid with a tetrazole ring led to a tenfold increase in potency. dovepress.com

Acyl Sulfonamides: These groups can mimic the acidity of carboxylic acids more closely than simple sulfonamides and have been used to achieve significant increases in potency in inhibitors of the HCV NS3 protease. dovepress.com

The success or failure of such a replacement provides strong evidence for the role of the carboxylic acid. If a bioisostere that maintains the acidic and hydrogen-bonding characteristics restores activity, it confirms the importance of these properties. Conversely, if replacement with a neutral group abolishes activity, it highlights the essential nature of the acidic moiety for molecular recognition.

Table 2: Common Bioisosteres for Carboxylic Acids and Their General Properties

| Bioisostere | Typical pKa | Key Features | Source |

| Carboxylic Acid (R-COOH) | 4–5 | Planar, H-bond donor/acceptor, forms resonance-stabilized anion. | chemistryjournal.netdovepress.com |

| Tetrazole | ~5 | Acidic NH, aromatic, planar, can form key ionic interactions. | dovepress.comresearchgate.net |

| Acyl Sulfonamide | 4–5 | Acidic NH, non-planar, strong H-bond acceptor. | dovepress.comresearchgate.net |

| Thiazolidinedione | 6–7 | Moderately acidic, planar, relatively lipophilic. | researchgate.net |

Impact of Stereochemistry on Functional Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a dramatic impact on biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. One isomer may fit perfectly into a binding site and elicit a strong response, while its mirror image may fit poorly or not at all, resulting in lower potency or even a different pharmacological effect.

While specific SAR studies detailing the stereochemical variations of this compound derivatives are not extensively documented in the provided search results, the fundamental principles of stereoselectivity are highly relevant. Evidence from related structures underscores the importance of stereocontrol. For instance, in the biosynthesis of the alkaloid anatabine (B1667383) from nicotinic acid, the reduction of the pyridine ring at the C-6 position is stereospecific. rsc.org A hydrogen atom is introduced in a specific orientation (pro-R), indicating that the enzymes involved can distinguish between the two faces of the nicotinic acid ring. rsc.org

Furthermore, synthetic efforts toward complex pyridine derivatives often focus on controlling stereochemistry to achieve desired biological outcomes. The synthesis of certain bioactive molecules involves creating multiple consecutive chiral centers on a ring fused to a pyridine, with the relative trans-trans stereochemistry being crucial for activity. researchgate.net The use of chiral catalysts or auxiliaries in reactions like the Strecker or Ugi syntheses allows for the enantioselective production of complex molecules containing both pyridine and carboxylic acid motifs, highlighting the recognized need to control the 3D structure to optimize functional potency. nih.gov Therefore, if chiral centers were introduced into derivatives of this compound (for example, by adding a chiral substituent or by modifying the propoxy chain), it is highly probable that the resulting enantiomers would exhibit different levels of activity and selectivity.

Comparative SAR Studies with Related Pyridine and Quinoline (B57606) Scaffolds in Target Binding

To understand the unique contribution of the this compound scaffold, it is valuable to compare its SAR with that of related heterocyclic systems, such as quinolines. Quinolines, which consist of a benzene (B151609) ring fused to a pyridine ring, can be considered structural analogues and often target similar biological pathways.

In the development of NorA efflux pump inhibitors for S. aureus, a direct comparison was made by replacing a phenyl group on a quinoline core with a 6-propoxypyridin-3-yl moiety. nih.gov This modification was part of a broader SAR investigation to identify potential isosteric replacements that could enhance activity. The study aimed to see if the pyridine-based fragment could effectively mimic or improve upon the interactions of the original phenyl group within the inhibitor's binding site. The synthesis of a quinoline derivative bearing the 2-(6-propoxypyridin-3-yl) fragment demonstrates the chemical feasibility and strategic interest in combining these two scaffolds. nih.gov

Another area where such comparisons are relevant is in the development of antitubercular agents. The drug bedaquiline features a quinoline core, and extensive research has focused on replacing its C-unit naphthalene (B1677914) ring with less lipophilic heterocyles, including various substituted pyridines. chiba-u.jp These studies directly compare the efficacy of quinoline-based compounds with hybrid structures containing pyridine units. The goal is often to retain the potent activity associated with the quinoline core while improving properties like solubility and metabolic profile by incorporating a pyridine fragment. chiba-u.jp The findings from these comparative studies help delineate which features of the this compound scaffold are essential for activity and how it measures up against larger, more complex heterocyclic systems.

Biological and Pharmacological Profiling of 6 Propoxynicotinic Acid and Its Analogues

In Vitro Assay Development for Mechanistic Elucidation

To understand the precise mechanisms of action of 6-Propoxynicotinic acid and its derivatives, a variety of in vitro assays are employed. These laboratory-based tests are crucial for characterizing the compound's interaction with specific molecular targets. For instance, in the context of studying efflux pump inhibition, fluorescence-based assays are fundamental. The EtBr-cartwheel assay provides a qualitative assessment of a compound's ability to inhibit the efflux of ethidium (B1194527) bromide, a fluorescent dye, from bacterial cells. frontiersin.org A more quantitative approach involves real-time efflux assays, which measure the fluorescence intensity over time to determine the rate of dye extrusion. frontiersin.org

Furthermore, to assess the impact on bacterial biofilm formation, crystal violet assays are utilized. frontiersin.org This method quantifies the biofilm biomass, providing insight into the compound's ability to interfere with this critical bacterial survival mechanism. frontiersin.org For mechanistic studies related to anti-inflammatory activity, assays measuring the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6), from immune cells like macrophages are employed. nih.gov These in vitro models are indispensable for the initial screening and detailed mechanistic investigation of compounds like this compound.

Enzyme Inhibition Studies (e.g., Phosphodiesterase 4 (PDE4) Inhibition)

Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in regulating inflammatory responses. mdpi.comwikipedia.org Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn can suppress the production of pro-inflammatory mediators. mdpi.comnih.gov This mechanism is the basis for the anti-inflammatory effects of PDE4 inhibitors. nih.gov

PDE4 inhibitors have been investigated for their therapeutic potential in a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), asthma, and some dermatological diseases. nih.govfrontiersin.org The PDE4 enzyme family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), and the specific inhibition of these subtypes can lead to different therapeutic outcomes and side-effect profiles. mdpi.com For example, inhibition of PDE4B has been linked to antipsychotic effects, while PDE4D inhibition is associated with antidepressant and procognitive effects. wikipedia.org Research into compounds like this compound and its analogues includes evaluating their potential to inhibit PDE4, thereby modulating inflammatory pathways. nih.gov

Research into Neurobiological Activities and Potential for Neuronal Plasticity Enhancement

Neuroplasticity, the brain's ability to reorganize its structure and function, is a fundamental process underlying learning, memory, and recovery from injury. wikipedia.orgphysio-pedia.com Enhancing neuronal plasticity is a key therapeutic goal for various neurological and psychiatric disorders. nih.gov Research in this area has explored the role of various signaling pathways, including those involving brain-derived neurotrophic factor (BDNF) and the 5-HT2A receptor. nih.govfrontiersin.org

Some compounds that modulate these pathways have been shown to promote structural and functional plasticity, such as increasing the growth of neurites and spines on neurons. nih.gov While direct research on this compound's effect on neuronal plasticity is not extensively documented in the provided context, the broader class of PDE4 inhibitors, which share mechanistic similarities, are known to have procognitive and neuroprotective effects. wikipedia.org Inhibition of PDE4 can lead to increased cAMP levels, which is a pathway also implicated in synaptic plasticity and memory formation. mdpi.com This suggests a potential, though yet to be fully explored, avenue for the neurobiological application of this compound analogues.

Table 2: Investigated Compounds and their Effects on Neuronal Plasticity

| Compound Class | Mechanism of Action | Effect on Neuronal Plasticity | Citations |

|---|---|---|---|

| Psychedelics (e.g., LSD, Psilocybin) | 5-HT2A receptor agonism, modulation of BDNF and mTOR pathways | Increased neuritogenesis and spinogenesis, enhanced synapse number and function. | nih.govmdpi.com |

| Ketamine | NMDA receptor antagonist, promotion of BDNF signaling | Promotes structural and functional plasticity in the prefrontal cortex. | nih.gov |

| PDE4 Inhibitors (e.g., Rolipram) | Inhibition of PDE4, leading to increased cAMP | Procognitive, neuroprotective, and memory-improving effects. | wikipedia.org |

Assessment of Efficacy as Non-Antibiotic Adjuvant Molecules in Antimicrobial Resistance Strategies

The rise of antimicrobial resistance necessitates the development of new therapeutic strategies beyond traditional antibiotics. nih.gov One promising approach is the use of non-antibiotic adjuvants, which are compounds that enhance the efficacy of existing antibiotics. nih.gov Efflux pump inhibitors fall into this category, as they can resensitize resistant bacteria to antibiotics. nih.gov

The development of molecules that can be used in combination with antibiotics is a critical area of research. researchgate.net These adjuvant molecules may work through various mechanisms, including disrupting the bacterial membrane, inhibiting virulence factors, or interfering with resistance mechanisms. nih.gov The use of this compound as a building block for synthesizing NorA efflux pump inhibitors directly aligns with this strategy. nih.gov The goal is to create synergistic combinations that can overcome resistance and prolong the lifespan of our current antibiotic arsenal. nih.gov

Computational Chemistry and Molecular Modeling Studies of 6 Propoxynicotinic Acid

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies detailing the interactions of 6-propoxynicotinic acid with protein targets were identified. Research in this area would typically involve simulating the binding affinity and orientation of this compound within the active site of a specific biological target to predict its potential efficacy and mechanism of action. However, published data on such simulations for this particular compound could not be located.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

There is no available information on the development or validation of Quantitative Structure-Activity Relationship (QSAR) models where this compound is included as part of the dataset. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While this is a common technique in drug discovery, its specific application to a series of analogs including this compound has not been documented in the accessible literature.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis or molecular dynamics (MD) simulations for this compound have not been reported. Such studies would provide insight into the compound's flexibility, stable conformations in different environments (e.g., in solution), and the dynamic behavior of its interaction with biological macromolecules over time. The absence of these studies in the literature means that data on the dynamic stability and conformational landscape of this molecule is not available.

In Silico Screening and De Novo Drug Design Methodologies

There are no documented instances of this compound being used as a scaffold or lead compound in in silico screening campaigns or de novo drug design projects. These computational methods are employed to either search large virtual libraries for potential drug candidates or to design novel molecules from scratch. While the compound is mentioned as a chemical intermediate in the synthesis of other molecules, its use or study within computational drug design frameworks is not present in the available literature. nih.gov

Advanced Spectroscopic Analysis and Characterization Methodologies for 6 Propoxynicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 6-propoxynicotinic acid, ¹H NMR provides precise information about the electronic environment, connectivity, and number of different types of protons in the molecule.

Detailed Research Findings: The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the propoxy side chain, and the carboxylic acid group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the pyridine ring, as well as the electron-donating effect of the propoxy group.

The expected signals include:

A broad singlet for the acidic proton of the carboxyl group (-COOH), typically found far downfield.

Three aromatic protons on the pyridine ring, which will appear as doublets or doublets of doublets due to spin-spin coupling with their neighbors.

A triplet for the methylene (B1212753) protons of the propoxy group adjacent to the ether oxygen (-O-CH₂ -).

A multiplet (typically a sextet) for the central methylene protons of the propyl group (-CH₂-CH₂ -CH₃).

A triplet for the terminal methyl protons of the propyl group (-CH₂-CH₃).

The integration of these peaks would correspond to the number of protons in each unique environment (1H, 1H, 1H, 1H, 2H, 2H, 3H).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | N/A | 1H |

| Aromatic H-2 | 8.8 - 9.0 | Doublet | ~2.0 | 1H |

| Aromatic H-4 | 8.1 - 8.3 | Doublet of Doublets | ~8.0, 2.0 | 1H |

| Aromatic H-5 | 6.8 - 7.0 | Doublet | ~8.0 | 1H |

| Methylene (-O-CH₂-) | 4.3 - 4.5 | Triplet | ~6.5 | 2H |

| Methylene (-CH₂-CH₃) | 1.7 - 1.9 | Sextet | ~7.0 | 2H |

| Methyl (-CH₃) | 0.9 - 1.1 | Triplet | ~7.5 | 3H |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This technique is highly effective for identifying the functional groups present. For this compound, IR spectroscopy confirms the presence of the carboxylic acid, the aromatic ring, and the ether linkage.

Detailed Research Findings: The IR spectrum of this compound will be characterized by several key absorption bands:

O-H Stretch: A very broad and strong absorption band is expected for the hydroxyl group of the carboxylic acid, typically in the 3500-2800 cm⁻¹ region. google.com This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties.

C=O Stretch: A sharp, intense peak corresponding to the carbonyl group of the carboxylic acid will appear around 1710 cm⁻¹. google.com

C-O Stretch: The stretching vibration of the C-O single bond in the carboxylic acid and the ether linkage will result in strong bands in the 1300-1000 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The pyridine ring will exhibit several medium to weak absorptions in the 1600-1450 cm⁻¹ range.

Aromatic C-H Stretch: The stretching of the C-H bonds on the pyridine ring typically occurs just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H bonds of the propoxy group will show stretching vibrations just below 3000 cm⁻¹.

Shifts in these vibrational frequencies can indicate molecular interactions, such as hydrogen bonding. ajrconline.org

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3500 - 2800 | Strong, Very Broad |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | Propoxy Group | 3000 - 2850 | Medium |

| C=O Stretch | Carboxylic Acid | 1720 - 1690 | Strong, Sharp |

| C=C, C=N Stretches | Pyridine Ring | 1600 - 1450 | Medium to Weak |

| C-O Stretch | Carboxylic Acid, Ether | 1300 - 1200, 1150-1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. researchgate.net The chromophores in this compound—the substituted pyridine ring and the carboxyl group—are responsible for its UV absorption profile. researchgate.net

Detailed Research Findings: The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions. researchgate.net

π → π Transitions:* These high-energy transitions originate from the conjugated π-system of the pyridine ring. They are typically intense and occur in the lower UV region.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron from the nitrogen or oxygen atoms to an anti-bonding π* orbital. These absorptions are less intense.

Theoretical studies on the parent compound, niacin, using density functional theory (DFT) have calculated the HOMO-LUMO energy gap, which corresponds to the electronic transitions observed in UV-Vis spectroscopy. dergipark.org.tr For niacin, this gap is calculated to be around 5.398 eV. dergipark.org.tr The propoxy substitution in this compound would be expected to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted nicotinic acid.

UV-Vis spectroscopy is also a valuable tool for quantitative analysis and purity assessment. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte, allowing for precise concentration measurements and the detection of impurities that absorb in the UV-Vis range. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore | Expected Wavelength Region |

| π → π | π → π | Pyridine Ring | ~200 - 280 nm |

| n → π | n → π | Pyridine N, Carbonyl O, Ether O | ~270 - 350 nm |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the precise molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.

Detailed Research Findings: The molecular formula for this compound is C₉H₁₁NO₃, giving it a monoisotopic mass of approximately 181.07 Da. In an electron impact (EI) mass spectrum, the peak with the highest m/z value would correspond to the molecular ion ([M]⁺•) at m/z = 181.

The fragmentation of this compound is expected to follow predictable pathways for carboxylic acids and ethers:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond would produce a prominent peak at m/z 164 ([M-17]⁺).

Loss of a carboxyl group (•COOH): This would result in a fragment at m/z 136 ([M-45]⁺).

Loss of a propyl radical (•C₃H₇): Cleavage of the ether C-O bond would lead to a fragment at m/z 138.

Loss of a propoxy radical (•OC₃H₇): This would result in a fragment at m/z 122.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds could lead to the elimination of propene (C₃H₆) and the formation of a fragment at m/z 139.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 181 | [C₉H₁₁NO₃]⁺• (Molecular Ion) | None |

| 164 | [M - •OH]⁺ | •OH (17 Da) |

| 138 | [M - •C₃H₇]⁺ | •C₃H₇ (43 Da) |

| 136 | [M - •COOH]⁺ | •COOH (45 Da) |

| 122 | [M - •OC₃H₇]⁺ | •OC₃H₇ (59 Da) |

Application of Advanced Spectroscopic Techniques for Elucidating Molecular Interactions

The combination of spectroscopic methods is crucial for studying the non-covalent interactions of a molecule like this compound with biological macromolecules, such as proteins. Techniques like fluorescence, UV-Vis, and FT-IR spectroscopy, often complemented by computational methods like molecular docking, can reveal binding mechanisms, affinities, and conformational changes.

Detailed Research Findings: Studies on the parent compound, nicotinic acid, and its derivatives demonstrate how spectroscopy can elucidate these interactions.

Fluorescence Spectroscopy: The intrinsic fluorescence of proteins like bovine serum albumin (BSA), which arises from tryptophan and tyrosine residues, can be quenched upon binding of a small molecule. By analyzing the quenching mechanism, one can determine binding constants (Kb) and the number of binding sites.

FT-IR and UV-Vis Spectroscopy: Changes in the IR and UV-Vis spectra of a protein upon the addition of a ligand can indicate conformational changes. For example, a shift in the amide I and amide II bands in the FT-IR spectrum of a protein suggests alterations in its secondary structure. Similarly, changes in the UV-Vis absorption spectrum can confirm the formation of a ground-state complex between the ligand and the protein.

Computational Analysis: Molecular docking and DFT calculations can predict the preferred binding site of a ligand on a protein and identify the primary forces driving the interaction (e.g., hydrogen bonding, hydrophobic interactions, or electrostatic forces). For nicotinic acid derivatives, the carboxyl group and the nitrogen atom are often identified as key reactive sites for binding.

These combined approaches provide a detailed picture of how this compound might interact with biological targets, which is essential for understanding its pharmacokinetic and pharmacodynamic properties.

Applications of 6 Propoxynicotinic Acid in Synthetic Chemistry

Utilization as a Versatile Building Block in the Construction of Complex Organic Molecules

In organic synthesis, a building block is a chemical compound whose reactive functional groups allow it to be readily incorporated into a larger, more complex molecule. googleapis.com 6-Propoxynicotinic acid fits this description perfectly, serving as a key intermediate in multi-step synthetic pathways. googleapis.com Its pyridine (B92270) core is a common scaffold in medicinal chemistry, and the propoxy and carboxylic acid groups offer handles for diverse chemical transformations.

A significant application of this compound is in the synthesis of substituted pyrazoles, which are core components of many biologically active molecules, including kinase inhibitors. epo.orgnih.gov For instance, it has been used in the preparation of pyrazolo[4,3-d]pyrimidin-7-ones, a class of compounds investigated for their potential as p38 kinase inhibitors. epo.org

The synthesis involves a multi-step sequence where the this compound is first converted to an acid chloride, which then undergoes a reaction to form a key pyrazole (B372694) intermediate. This pyrazole can subsequently be cyclized to form the final pyrazolo[4,3-d]pyrimidin-7-one core. The propoxy group remains intact throughout the synthesis, ultimately influencing the properties of the final molecule.

Table 1: Exemplary Synthesis of a Pyrazole Intermediate using this compound

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | This compound | Oxalyl chloride, DMF (cat.) | 6-Propoxynicotinoyl chloride | Activation of the carboxylic acid |

| 2 | 6-Propoxynicotinoyl chloride, Ethyl 3-amino-1H-pyrazole-4-carboxylate | Pyridine | Ethyl 3-(6-propoxynicotinamido)-1H-pyrazole-4-carboxylate | Amide bond formation |

| 3 | Product from Step 2 | Hydrazine hydrate | 3-(6-Propoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Cyclization to form the heterocyclic core |

This table represents a generalized reaction scheme based on synthetic routes for preparing pyrazole derivatives from nicotinic acid precursors as described in patent literature. googleapis.comepo.org

The use of pre-functionalized building blocks like this compound streamlines the synthesis of complex targets by introducing required structural motifs early in the synthetic sequence, often avoiding the need for late-stage functional group manipulations.

Role in Ligand Design for Catalytic Systems

In transition metal catalysis, ligands play a crucial role by binding to the metal center and modulating its electronic and steric properties. This modulation influences the catalyst's activity, selectivity, and stability. epo.org Pyridine-containing molecules are a major class of ligands due to the ability of the nitrogen atom to coordinate effectively with various metals.

This compound possesses two potential coordination sites: the pyridine nitrogen and the carboxylate oxygen atoms. This dual functionality allows it to act as a bidentate ligand, forming a stable chelate ring with a metal center. The propoxy group, while not typically involved in coordination, provides steric bulk and influences the solubility and electronic nature of the resulting metal complex.

While specific, widespread applications of this compound itself as a primary ligand in commercial catalytic systems are not extensively documented, its structural motifs are highly relevant. Derivatives of pyridinecarboxylic acids are known to be effective ligands in various catalytic reactions, including palladium-catalyzed cross-coupling reactions. epo.org The design of ligands is a process of fine-tuning, and molecules like this compound represent a tunable scaffold. By modifying the alkyl chain of the propoxy group or by converting the carboxylic acid to an ester or amide, a library of related ligands could be generated to optimize a specific catalytic transformation.

Table 2: Potential Coordination Modes of this compound as a Ligand

| Coordination Mode | Coordinating Atoms | Potential Metal Center | Application Area |

| Monodentate | Pyridine Nitrogen | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) | Cross-coupling, Hydrogenation |

| Bidentate (Chelating) | Pyridine Nitrogen, Carboxylate Oxygen | Copper (Cu), Zinc (Zn), Palladium (Pd) | Oxidation, C-H Activation |

| Bridging | Carboxylate Group | Various | Formation of Polynuclear Complexes |

The potential exists to develop chiral catalysts by using an enantiomerically pure, functionalized propoxy group, which could induce asymmetry in catalytic reactions, a highly desirable feature in the synthesis of pharmaceuticals.

Potential as a Stabilizing Agent or Substrate in Nanomaterial Synthesis

The synthesis of nanomaterials with controlled size, shape, and stability is a major focus of modern materials science. unifiedpatents.com Organic molecules are often employed as capping or stabilizing agents that adsorb to the nanoparticle surface, preventing aggregation and controlling growth. mdpi.com Carboxylic acids are particularly effective in this role. For example, citric acid is widely used to stabilize gold nanoparticles. mdpi.com The citrate (B86180) ions cap the nanoparticle surface, creating electrostatic repulsion that ensures colloidal stability. mdpi.com

By analogy, this compound has the potential to function as a stabilizing agent for various metal and metal oxide nanoparticles. Its carboxylate group can anchor to the nanoparticle surface, while the pyridine ring and propoxy chain extend into the solvent, providing steric and electrostatic stabilization. The pH of the solution would be a critical parameter, as it affects the protonation state of the carboxylic acid and the pyridine nitrogen, thereby influencing the surface charge and stability of the nanoparticles. nih.gov

Another area of potential application is in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. Pyridine-carboxylic acids are a well-established class of linkers for MOF synthesis. The rigid structure of the pyridine ring and the strong coordinating ability of the carboxylate group are ideal for forming robust, porous frameworks. This compound could serve as a functional linker in this context, with the propoxy group decorating the pores of the resulting MOF. This functionalization could be used to tune the framework's properties, such as its hydrophobicity or its affinity for specific guest molecules, making it suitable for applications in gas storage, separation, or catalysis.

Future Directions and Emerging Research Areas for 6 Propoxynicotinic Acid

Development of Highly Selective and Potent Analogues with Improved Efficacy

A primary goal in medicinal chemistry is the iterative refinement of a lead compound to enhance its therapeutic profile. For 6-Propoxynicotinic acid, this involves the synthesis and evaluation of novel analogues with superior selectivity and potency. The objective is to design molecules that exhibit enhanced interaction with their biological targets while minimizing off-target effects.

Future research will likely focus on modifications of the 6-propoxy group and the pyridine (B92270) ring of the nicotinic acid scaffold. Structure-activity relationship (SAR) studies will be crucial in elucidating how different chemical modifications influence biological activity. For instance, varying the length and branching of the alkoxy chain or introducing different substituents on the pyridine ring could significantly impact receptor binding affinity and functional activity.

| Analogue ID | Modification | Target Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Selectivity Profile |

| 6-PNA-001 | Isopropoxy at C6 | 75 | 150 | Moderate |

| 6-PNA-002 | Cyclopentyloxy at C6 | 42 | 85 | High |

| 6-PNA-003 | 4-Fluoropropoxy at C6 | 28 | 50 | High |

| 6-PNA-004 | Propoxy at C6, Methyl at C5 | 95 | 200 | Low |

This table presents hypothetical data for illustrative purposes, showcasing the potential outcomes of a medicinal chemistry campaign to optimize this compound.

Exploration of Novel Therapeutic Indications and Biochemical Targets

While nicotinic acid is well-known for its effects on lipid metabolism, primarily through the activation of the G protein-coupled receptor 109A (GPR109A), the therapeutic potential of its derivatives may extend to other diseases. nih.gov Future research is anticipated to explore the activity of this compound and its analogues against a wider range of biochemical targets.

Emerging evidence suggests that nicotinic acid receptors are expressed in various tissues and are involved in diverse physiological processes, including inflammation and immune responses. nih.govarvojournals.org This opens up the possibility of repositioning this compound derivatives for inflammatory conditions, neurodegenerative diseases, or even certain types of cancer. High-throughput screening of this compound against panels of receptors, enzymes, and ion channels could uncover novel and unexpected biological activities.

| Potential Therapeutic Area | Biochemical Target | Rationale for Exploration |

| Inflammatory Bowel Disease | GPR109A in intestinal epithelial cells | Modulation of anti-inflammatory pathways. nih.gov |

| Parkinson's Disease | Neuronal nicotinic acetylcholine (B1216132) receptors | Potential neuroprotective effects observed with related compounds. |

| Diabetic Retinopathy | GPR109A in retinal pigment epithelial cells | Upregulation of GPR109A in diabetes suggests a protective role. arvojournals.org |

| Squamous Cell Carcinoma | Undisclosed | Some nicotinic acid derivatives have shown anti-cancer properties. |

This table outlines potential new therapeutic areas and targets for this compound based on the known pharmacology of related compounds.

Advanced Mechanistic Elucidation at the Molecular and Cellular Levels

A thorough understanding of a drug's mechanism of action is fundamental to its safe and effective use. For this compound, future research will need to delve deeper into its molecular and cellular effects. This includes identifying the precise binding sites on its target receptors, characterizing the downstream signaling pathways it modulates, and understanding its effects on cellular functions such as gene expression and metabolism.

Techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the three-dimensional structure of this compound bound to its target protein. This structural information would be invaluable for understanding the molecular basis of its activity and for designing more potent and selective analogues. At the cellular level, transcriptomics, proteomics, and metabolomics studies can provide a comprehensive picture of the biological changes induced by the compound.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. These computational tools can accelerate the identification and optimization of new drug candidates. In the context of this compound, AI and ML can be applied in several key areas.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological activity of novel analogues based on their chemical structure. digitellinc.comresearchgate.netyoutube.com This can help prioritize which compounds to synthesize and test, thereby saving time and resources. Generative AI models can even design novel molecular structures with desired properties from scratch. Furthermore, AI can be used to analyze large biological datasets to identify new potential targets for this compound and to predict potential off-target effects.

| AI/ML Application | Description | Potential Impact on this compound R&D |

| Predictive QSAR Modeling | Using ML to correlate chemical structures with biological activity. youtube.com | Faster identification of potent and selective analogues. |

| De Novo Drug Design | Employing generative models to create novel molecular structures. | Exploration of novel chemical space for improved drug candidates. |

| Target Identification | Analyzing biological data to identify new protein targets. | Expansion of therapeutic indications for this compound derivatives. |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of new compounds. | Early deselection of candidates with poor pharmacokinetic or safety profiles. |

This table summarizes the potential applications of AI and machine learning in the future research and development of this compound.

Q & A

Q. What are the recommended methods for synthesizing 6-Propoxynicotinic acid with high purity for research purposes?

Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification of nicotinic acid derivatives. Key steps include:

- Purification: Use recrystallization (polar solvents) or column chromatography (silica gel, gradient elution) to isolate the compound.

- Purity Validation: Employ reverse-phase HPLC with UV detection (λ = 260 nm) and C18 columns, optimizing mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for baseline separation .

- Safety: Follow protocols for handling corrosive reagents (e.g., propylating agents) in fume hoods with PPE (gloves, lab coats) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Use a multi-technique approach:

- Structural Elucidation:

- Physicochemical Properties:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis or high-concentration preparations.

- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal in designated chemical containers .

- Emergency Measures: Maintain spill kits with absorbents (vermiculite) and neutralize spills using 10% sodium carbonate solution .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in mammalian models?

Methodological Answer:

- Isotopic Labeling: Synthesize ¹³C- or ²H-labeled derivatives to track metabolic intermediates via LC-MS/MS .

- In Vitro Assays: Use hepatocyte cultures to study phase I/II metabolism (e.g., cytochrome P450 activity) with controls for enzyme inhibition/induction .

- In Vivo Studies: Administer the compound to rodents and collect plasma/urine samples at timed intervals. Analyze metabolites using high-resolution MS .

Q. What strategies are effective in resolving contradictory data regarding the bioactivity of this compound across different studies?

Methodological Answer:

- Systematic Review: Apply PRISMA guidelines to identify confounding variables (e.g., dosage, cell lines) and perform meta-analysis .

- Experimental Replication: Standardize conditions (e.g., pH, temperature) and validate assays with positive/negative controls .

- Statistical Analysis: Use ANOVA or mixed-effects models to account for inter-study variability, reporting p-values with effect sizes (e.g., Cohen’s d) .

Q. What advanced analytical techniques are recommended for studying the interaction of this compound with biological macromolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD, kon/koff) between the compound and target proteins .

- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- X-ray Crystallography: Co-crystallize the compound with enzymes (e.g., kinases) to resolve binding modes at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.